molecular formula C11H15N3O3 B1586655 [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol CAS No. 419542-61-3

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol

Cat. No.: B1586655
CAS No.: 419542-61-3
M. Wt: 237.25 g/mol
InChI Key: JUHTWNDQTIGHFJ-UHFFFAOYSA-N
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Description

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring, and a methanol group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol typically involves the following steps:

  • Nitration of Pyridine: : The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitropyridine.

  • Piperidine Formation: : The nitro group on the pyridine ring is then reacted with piperidine to form the piperidine derivative.

  • Methanol Attachment: : Finally, the methanol group is introduced to the piperidine ring to complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Piperidine derivatives with an amine group.

  • Substitution: : Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: can be compared to other similar compounds, such as:

  • [1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol: : Similar structure but with a different position of the nitro group on the pyridine ring.

  • (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: : Similar core structure but with a bromo group instead of nitro and a pyrrolidine ring instead of piperidine.

This compound .

Properties

IUPAC Name

[1-(5-nitropyridin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-2-1-5-13(7-9)11-4-3-10(6-12-11)14(16)17/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHTWNDQTIGHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386336
Record name [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419542-61-3
Record name [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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